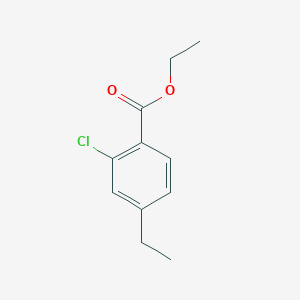
2,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile is a heterocyclic organic compound It is characterized by the presence of two chlorine atoms and a carbonitrile group attached to a quinoline ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloroaniline and cyclopentadiene.
Cyclization Reaction: The starting materials undergo a cyclization reaction to form the quinoline ring system. This reaction is often carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Introduction of Carbonitrile Group: The carbonitrile group is introduced through a nucleophilic substitution reaction, where a suitable nitrile reagent is used.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Continuous Processing: Continuous processing techniques, such as flow chemistry, are employed to enhance efficiency and scalability.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, amines, and substituted quinolines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloroquinoline: A simpler quinoline derivative with similar chlorine substitution.
5,6,7,8-Tetrahydroquinoline: A quinoline derivative without the carbonitrile group.
2,4-Dichloro-5,6,7,8-tetrahydroquinoline: A closely related compound with similar structural features.
Uniqueness
2,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile is unique due to the presence of both the carbonitrile group and the methano bridge, which confer distinct chemical and biological properties. Its structural complexity and functional groups make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H8Cl2N2 |
|---|---|
Peso molecular |
239.10 g/mol |
Nombre IUPAC |
4,6-dichloro-3-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-5-carbonitrile |
InChI |
InChI=1S/C11H8Cl2N2/c12-9-7(4-14)11(13)15-10-6-2-1-5(3-6)8(9)10/h5-6H,1-3H2 |
Clave InChI |
JRMQANWIOQPCQU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3=C2N=C(C(=C3Cl)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13915413.png)

![Methyl 1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13915427.png)





![Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B13915472.png)
![5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13915476.png)
![(17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13915486.png)
![1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13915492.png)

